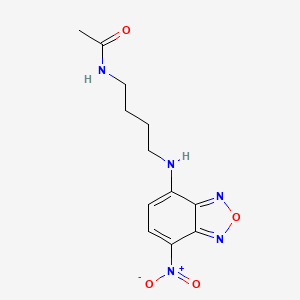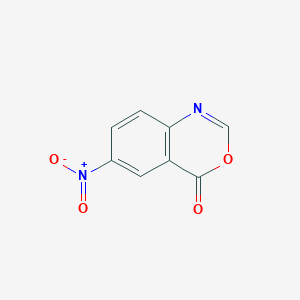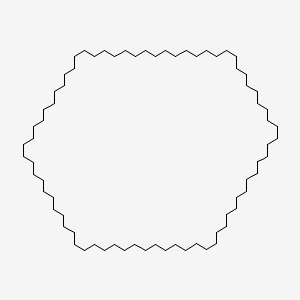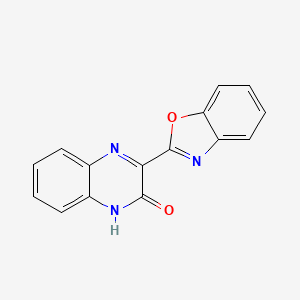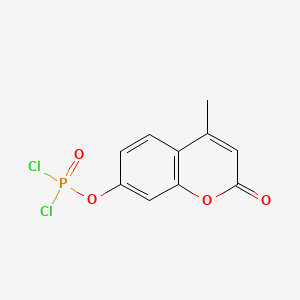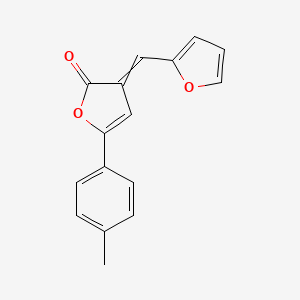
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with a furanylmethylene group and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-furylaldehyde with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrofuranones.
科学的研究の応用
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-phenyl-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-chlorophenyl)-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methoxyphenyl)-
Uniqueness
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This substitution can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
特性
CAS番号 |
65095-25-2 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-4-6-12(7-5-11)15-10-13(16(17)19-15)9-14-3-2-8-18-14/h2-10H,1H3 |
InChIキー |
NIFJDUGWNTVUIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CO3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



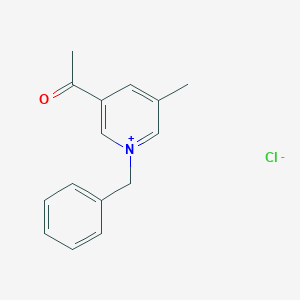
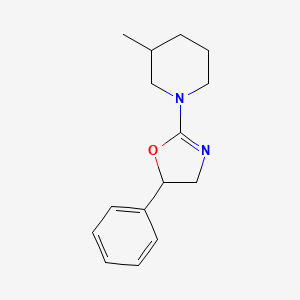
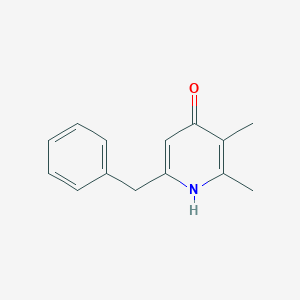
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


